N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H13Cl2FN4OS and its molecular weight is 435.3. The purity is usually 95%.
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Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological effects based on current research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a pyrazole ring, a dichloro benzamide moiety, and a fluorobenzo[d]thiazole group. The molecular formula is C19H13Cl2FN4OS with a molecular weight of 435.3 g/mol. Its structural components contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₃Cl₂FN₄OS |
Molecular Weight | 435.3 g/mol |
CAS Number | 1172266-53-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including coupling reactions with substituted 2-amino benzothiazoles. The process can be complex, often requiring specific conditions to yield the desired product efficiently.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial activities. For instance, derivatives of pyrazole and thiazole have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In studies, these compounds were tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, demonstrating varying degrees of inhibition .
Anti-inflammatory Effects
Compounds containing pyrazole derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases .
Apoptosis Induction
Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells. This effect is thought to be mediated through the modulation of apoptotic pathways, making these compounds candidates for further investigation in cancer therapy .
Case Studies
- Antimicrobial Activity Evaluation : A recent study synthesized a series of pyrazole-thiazole derivatives and assessed their antimicrobial activity using the well diffusion method. Compounds showed zones of inhibition ranging from 10 mm to over 20 mm against various bacterial strains, indicating strong antimicrobial potential .
- Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. Results demonstrated a significant reduction in inflammatory markers in treated cell lines compared to controls, highlighting the therapeutic potential of these derivatives in treating inflammatory conditions .
Properties
IUPAC Name |
2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN4OS/c20-12-5-6-14(21)13(11-12)18(27)26(10-9-25-8-2-7-23-25)19-24-17-15(22)3-1-4-16(17)28-19/h1-8,11H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDYVNAZMTUOAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=C(C=CC(=C4)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.